molecular formula C20H20N4O4 B3611712 N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitrobenzamide

N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitrobenzamide

Cat. No. B3611712
M. Wt: 380.4 g/mol
InChI Key: CKUCWWGYZHBERP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitrobenzamide is a compound that has gained significant attention in the scientific community due to its potential use in various fields of research. This compound is a member of the oxadiazole family and has been synthesized through a variety of methods. In

Mechanism of Action

The mechanism of action of N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitrobenzamide is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition may lead to the death of cancer cells and the suppression of bacterial growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. Additionally, this compound has been shown to disrupt bacterial cell membranes, leading to cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitrobenzamide in lab experiments is its potential as an anticancer and antimicrobial agent. Additionally, this compound is relatively easy to synthesize and has been shown to be stable under various conditions. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are many future directions for the research and development of N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitrobenzamide. One direction is the optimization of the synthesis method to improve yields and reduce costs. Another direction is the exploration of this compound's potential as a therapeutic agent for other diseases, such as viral infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.

Scientific Research Applications

N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitrobenzamide has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have potential as an anticancer agent, as it inhibits the growth of cancer cells in vitro. Additionally, this compound has been shown to have potential as an antimicrobial agent, as it exhibits antibacterial activity against various strains of bacteria.

properties

IUPAC Name

N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-nitro-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-13(2)23(20(25)16-5-4-6-17(11-16)24(26)27)12-18-21-19(22-28-18)15-9-7-14(3)8-10-15/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUCWWGYZHBERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN(C(C)C)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitrobenzamide
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N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitrobenzamide
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N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitrobenzamide
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N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitrobenzamide
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N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitrobenzamide

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